molecular formula C25H18BrFN4 B11208159 7-(4-bromophenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11208159
M. Wt: 473.3 g/mol
InChI Key: ZYRLJRWWJHSGLK-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with bromophenyl, fluorobenzyl, and phenyl groups

Preparation Methods

The synthesis of 7-(4-bromophenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing automated synthesis and large-scale reactors.

Chemical Reactions Analysis

7-(4-Bromophenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the reaction conditions and the nature of the substituents involved.

Scientific Research Applications

7-(4-Bromophenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as Bruton’s tyrosine kinase (BTK). By binding to the active site of BTK, the compound inhibits its kinase activity, thereby blocking downstream signaling pathways that contribute to disease progression. This inhibition can lead to reduced inflammation and tumor growth, making it a promising candidate for therapeutic development .

Comparison with Similar Compounds

Similar compounds to 7-(4-bromophenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine include:

These compounds share structural similarities but differ in their substituents and overall molecular architecture. The unique combination of bromophenyl, fluorobenzyl, and phenyl groups in this compound contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C25H18BrFN4

Molecular Weight

473.3 g/mol

IUPAC Name

7-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H18BrFN4/c26-19-8-12-21(13-9-19)31-15-22(18-4-2-1-3-5-18)23-24(29-16-30-25(23)31)28-14-17-6-10-20(27)11-7-17/h1-13,15-16H,14H2,(H,28,29,30)

InChI Key

ZYRLJRWWJHSGLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=C(C=C4)F)C5=CC=C(C=C5)Br

Origin of Product

United States

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